3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one, also known as DOB, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent hallucinogen that produces psychedelic effects similar to those of LSD. DOB was first synthesized in 1967 by Alexander Shulgin, a chemist who was interested in exploring the potential of psychoactive compounds.
作用機序
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one acts as a partial agonist at the serotonin 5-HT2A receptor, which is located in the prefrontal cortex and other brain regions. Activation of this receptor leads to increased glutamate release and altered neural activity, which is thought to underlie the psychedelic effects of this compound and other hallucinogens.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by changes in neural activity in the prefrontal cortex and other brain regions. This compound also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
実験室実験の利点と制限
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce robust and long-lasting effects. However, this compound is also associated with a high risk of adverse effects, such as cardiovascular toxicity and psychological distress. These limitations must be taken into account when designing and conducting experiments with this compound.
将来の方向性
There are several future directions for research on 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens. One area of interest is the development of novel compounds that selectively target the 5-HT2A receptor and produce fewer adverse effects. Another direction is the investigation of the therapeutic potential of hallucinogens for the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular and cellular mechanisms of action of this compound and other hallucinogens.
合成法
The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with phenylacetonitrile to form this compound.
科学的研究の応用
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that this compound activates the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This compound has also been used to investigate the mechanisms of action of other hallucinogens, such as LSD and psilocybin.
特性
CAS番号 |
18237-57-5 |
---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C15H13NO2/c17-15-12-8-4-5-9-14(12)18-10-13(16-15)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,16,17) |
InChIキー |
FNXRXHIGVBYNLC-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
正規SMILES |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
同義語 |
3,4-Dihydro-3-phenyl-1,4-benzoxazepin-5(2H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。